(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol

Catalog No.
S13627881
CAS No.
M.F
C9H13NOS
M. Wt
183.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol

Product Name

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol

IUPAC Name

(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

InChI

InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1

InChI Key

MUFHXIUVJOIJCJ-VIFPVBQESA-N

Canonical SMILES

CSC1=CC=CC(=C1)C(CO)N

Isomeric SMILES

CSC1=CC=CC(=C1)[C@H](CO)N

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol is a chiral amino alcohol with the molecular formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol. This compound features an amino group, a hydroxyl group, and a methylthio group attached to a phenyl ring, making it significant in various chemical and biological studies. The compound is classified under the category of phenylethanolamines, which are known for their diverse biological activities and potential therapeutic applications. Its structure can be represented by the SMILES notation: NC(C(C1=CC=CC(SC)=C1)=O)C(=O)N.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The compound can be reduced to form different derivatives using agents such as sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitutions, allowing for the formation of amides or other derivatives.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, which facilitate various transformations of the compound.

This compound exhibits significant biological activity, particularly as an agonist for trace amine-associated receptor 1 (TAAR1). This interaction implicates it in neurotransmitter modulation, potentially influencing mood and behavior. Trace amines are known to affect the dopaminergic system, suggesting that (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol may have therapeutic potential for psychiatric disorders.

Several methods have been developed for synthesizing (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol:

  • Starting Materials: The synthesis typically begins with 3-(methylthio)benzaldehyde and a chiral amine.
  • Condensation Reaction: The aldehyde undergoes condensation with the chiral amine to form an imine intermediate.
  • Reduction: The imine is then reduced using sodium borohydride to yield the desired amino alcohol.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid forms the hydrochloride salt of the amino alcohol, enhancing its solubility and stability.

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol has potential applications in various fields:

  • Pharmaceutical Research: Due to its biological activity as a TAAR1 agonist, it may serve as a lead compound in developing drugs aimed at treating mood disorders.
  • Chemical Synthesis: It acts as a versatile building block for synthesizing more complex molecules in organic chemistry.

Interaction studies focus on (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol's binding affinity to neurotransmitter receptors, particularly TAAR1. Research indicates that this compound may modulate dopaminergic signaling pathways, influencing behaviors associated with mood regulation. Techniques such as radiolabeled ligand binding assays are commonly employed to quantify its binding affinities and efficacy.

Several compounds share structural similarities with (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol, highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride1256974-17-00.66Methyl group on para position enhances lipophilicity
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride2442565-24-20.64Enantiomeric form may exhibit different biological activity
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid72120-71-90.64Contains a thiophene ring which may alter receptor interactions
1-Amino-3-methylbutan-2-one20989-17-70.64Different functional groups lead to varied biological profiles

The uniqueness of (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol lies in its specific methylthio substitution on the phenyl ring, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

183.07178521 g/mol

Monoisotopic Mass

183.07178521 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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